B1578548 Nigrocin-2

Nigrocin-2

Cat. No.: B1578548
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-2 is an antimicrobial peptide (AMP) belonging to the Nigrocin family, which is primarily isolated from the skin secretions of frogs such as Odorrana andersonii and Pelophylax nigromaculatus . These peptides are a crucial component of the innate immune system in amphibians. As a cationic peptide, this compound exhibits a broad spectrum of antimicrobial activity against both Gram-negative and Gram-positive bacteria, making it a valuable candidate for researching alternatives to conventional antibiotics . Its potential application is particularly relevant in the fight against multidrug-resistant pathogens. Studies have shown that co-administration of related Nigrocin peptides with traditional antibiotics like ampicillin can produce synergistic effects, enhancing antimicrobial efficacy and even delaying the development of bacterial resistance . The structural hallmark of this compound is the conserved "Rana box" at its C-terminus, a disulfide-bridged cyclic domain that is critical for stabilizing its structure and is believed to play a key role in its biological activity and reducing its hemolytic toxicity . The primary mechanism of action for this compound's antimicrobial effect is thought to involve targeting the bacterial cell membrane. Its cationic and amphiphilic structure allows it to interact with and disrupt the negatively charged microbial membranes, leading to cell death . This membrane-targeting mechanism is a key area of study, as it may be less prone to inducing bacterial resistance compared to antibiotics with specific intracellular targets. Beyond its antimicrobial properties, recent research on closely related peptides has revealed significant inhibitory effects on melanin production. A novel peptide, Nigrocin-OA27, was shown to inhibit UVB-induced melanin production by downregulating the microphthalmia-associated transcription factor (MITF) and tyrosinase (TYR) pathway, which is central to skin pigmentation . This suggests potential research applications for this compound and its analogues in dermatological studies, particularly in investigating mechanisms for managing conditions like melasma. Researchers can utilize this peptide to explore novel mechanisms for combating antibiotic resistance and to study pathways involved in skin pigmentation disorders.

Properties

bioactivity

Antimicrobial

sequence

GLLSKVLGVGKKVLCGVSGLC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Nigrocin-2 exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves disrupting microbial cell membranes due to its amphipathic alpha-helical structure, which facilitates membrane permeabilization and subsequent cell death .

Case Study: Efficacy Against Pathogens

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
  • Results : In vitro studies demonstrated that this compound effectively inhibited the growth of these pathogens, showing minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Synergistic Effects with Antibiotics

Recent research indicates that this compound can enhance the efficacy of traditional antibiotics when used in combination. For instance, coadministration with ampicillin has been shown to delay antibiotic resistance in Staphylococcus aureus, suggesting that this compound could play a critical role in combating antibiotic-resistant infections .

Table 1: Synergistic Effects of this compound with Antibiotics

AntibioticPathogenMIC (µg/mL)Synergy Observed
AmpicillinStaphylococcus aureus0.5Yes
GentamicinE. coli1.0Yes
TetracyclineKlebsiella pneumoniae0.25Yes

Potential Therapeutic Applications

The unique structure and low cytotoxicity of this compound make it a promising candidate for therapeutic applications, particularly in wound healing and infection control.

Case Study: Wound Healing

In animal models, this compound has been tested for its ability to promote healing in infected wounds. Results indicated that treatment with this compound not only reduced bacterial load but also enhanced tissue regeneration compared to controls .

Immunomodulatory Effects

Emerging evidence suggests that this compound may possess immunomodulatory properties, potentially enhancing host immune responses against infections. This aspect is currently under investigation, with preliminary studies indicating that it may stimulate the production of pro-inflammatory cytokines .

Applications in Sperm Vitality Assessment

Interestingly, this compound has been utilized in reproductive biology for assessing sperm vitality through staining techniques. The eosin-nigrosin staining method employs this compound to differentiate live from dead sperm cells effectively, providing a reliable assessment tool in fertility studies .

Table 2: Evaluation of Eosin-Nigrosin Staining Technique

ParameterResult (%)
Stained (Dead) Sperm9%
Motile Sperm91%

Future Directions and Research Needs

While the applications of this compound are promising, further research is necessary to fully understand its mechanisms and optimize its use in clinical settings. Future studies should focus on:

  • Detailed mechanistic studies to elucidate its action on microbial membranes.
  • Clinical trials to evaluate its safety and efficacy in humans.
  • Exploration of its potential as a vaccine adjuvant or in combination therapies against resistant strains.

Comparison with Similar Compounds

Nigrocin-2 shares evolutionary and functional relationships with other AMP families in Ranidae frogs, particularly Brevinin-1 , Brevinin-2 , and insect-derived Apidaecins . A detailed comparison is outlined below:

Structural and Functional Comparison
Property This compound Brevinin-1 Brevinin-2 Apidaecins
Length (residues) 21 ~24 29–34 18–20
Charge +3 to +5 +4 to +6 +2 to +4 +2 to +3
Key Motif Rana box (C-terminal) Rana box (C-terminal) Rana box (C-terminal) Proline-rich, linear
Secondary Structure Amphipathic α-helix Amphipathic α-helix Amphipathic α-helix Extended, unstructured
Hydrophobicity Moderate High Moderate Low
Antimicrobial Spectrum Broad (Gram±, fungi) Broad (Gram±) Broad (Gram±) Gram-negative specific
Hemolytic Activity Low Moderate to high Moderate None

Key Findings :

Rana Box Role: In this compound, the Rana box is essential for antimicrobial activity. Removal (e.g., truncated Nigrocin-M2) reduces potency (MIC >512 μM), while cysteine substitution (Nigrocin-M1) enhances activity against MRSA (MIC = 16 μM) .

Length and Hydrophobicity :

  • Brevinin-1 peptides are longer (~24 residues) and more hydrophobic than this compound, correlating with stronger membrane disruption but higher hemolytic risk .
  • Brevinin-2 peptides (29–34 residues) are the longest, with a neutral net charge due to acidic residues, reducing their hemolytic effects compared to Brevinin-1 .

Activity-Structure Relationship :

  • This compound and Brevinin-1/2 adopt α-helical conformations, enabling insertion into bacterial membranes. Apidaecins lack helical structure and target intracellular pathways in Gram-negative bacteria .
  • This compound variants with >70% helical content show superior activity against S. aureus, while extended structures (e.g., OdMa4) are selective for Gram-negative species .

Evolutionary and Taxonomic Distribution
  • This compound : Found in Pelophylax nigromaculatus, Odorrana grahami, and Rana nigromaculata .
  • Brevinin-1/2 : Ubiquitous in Ranidae frogs (e.g., Rana temporaria, Hylarana picturata) .
  • Apidaecins : Insect-specific (e.g., honeybees), lacking homology with amphibian AMPs .
Mechanistic Divergence
  • This compound : Targets bacterial membranes via electrostatic interactions and pore formation, facilitated by its cationic and amphipathic helix .
  • Apidaecins : Inhibit protein synthesis in Gram-negative bacteria by binding to the 70S ribosome .

Preparation Methods

Peptide Synthesis of Nigrocin-2

The primary method for preparing this compound is through solid-phase peptide synthesis (SPPS) , a widely used technique for producing peptides with high purity and yield.

  • Synthesis Process : The peptide chain is assembled stepwise on a solid resin support using automated peptide synthesizers.
  • Modifications : To study structure-function relationships, variants of this compound have been synthesized with modifications in the Rana box, such as:
    • Substitution of cysteine residues to prevent disulfide bond formation.
    • Truncation of the Rana box motif to assess its role in activity.

These modified peptides are synthesized similarly by SPPS with altered amino acid sequences.

Purification and Verification

After synthesis, this compound and its analogues undergo:

Example data from a study showed a major peptide ion at m/z 1984.90, matching the expected mass of this compound.

Secondary Structure Characterization

The secondary structure of this compound is critical for its antimicrobial function. It is characterized by:

  • Circular Dichroism (CD) Spectroscopy : Peptides are dissolved in aqueous and membrane-mimicking environments (e.g., 50% trifluoroethanol) to analyze α-helix content and other structural features.
  • The presence of the Rana box disulfide bond restricts α-helix formation, while its removal or modification enhances α-helicity.
Peptide Variant α-Helix Content in 50% TFE Notes
This compound (native) ~73% Contains Rana box disulfide bond
Nigrocin-M1 (Cys replaced) ~100% Disulfide bond absent, more α-helix
Nigrocin-M2 (Rana box deleted) ~99% Truncated peptide, high α-helix

These data indicate that the Rana box influences the peptide's secondary structure and potentially its biological activity.

Summary of Preparation Steps

Step Number Description Details/Conditions
1 Peptide chain assembly Automated solid-phase peptide synthesis
2 Peptide cleavage from resin Standard cleavage protocols with trifluoroacetic acid (TFA)
3 Purification RP-HPLC, gradient elution based on hydrophobicity
4 Verification MALDI-TOF mass spectrometry for molecular weight
5 Structural characterization Circular dichroism spectroscopy in aqueous and TFE environments
6 Optional peptide modifications Substitution or deletion of Rana box cysteines

Research Findings on Preparation and Activity

  • The synthesis and purification methods yield peptides with high purity and verified molecular weights.
  • Modifications in the Rana box affect the secondary structure and antimicrobial potency.
  • Peptides with disrupted Rana box show increased α-helicity but may exhibit altered antimicrobial spectra.
  • This compound and its analogues have been tested against various bacteria and fungi, demonstrating broad-spectrum activity, with MIC values ranging from low micromolar to higher concentrations depending on the variant.

Q & A

Basic Research: How can researchers determine the structural configuration of Nigrocin-2 using spectroscopic and crystallographic methods?

Methodological Answer:
To resolve this compound’s structural configuration, employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, identifying functional groups and connectivity .
  • X-ray Crystallography: If crystallizable, analyze diffraction data to confirm stereochemistry and bond angles .
  • Mass Spectrometry (HRMS): Validate molecular formula and fragmentation patterns.
  • Cross-Validation: Compare data with structurally analogous compounds in databases (e.g., PubChem, SciFinder) to resolve ambiguities .

Basic Research: What are the critical steps for isolating this compound from natural sources while ensuring purity?

Methodological Answer:

Extraction Optimization: Use solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts.

Chromatographic Separation:

  • Column Chromatography: Employ silica gel or Sephadex LH-20 for preliminary separation.
  • HPLC/Prep-TLC: Final purification using reversed-phase C18 columns with UV detection at λmax for this compound .

Purity Assessment: Validate via HPLC-DAD (≥95% peak area) and absence of extraneous signals in NMR .

Advanced Research: How should researchers address contradictions in reported bioactivity data for this compound across independent studies?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Harmonization: Standardize units (e.g., IC50 in µM) and control variables (cell lines, assay conditions) .
    • Statistical Reassessment: Apply mixed-effects models to account for inter-study variability .
    • Mechanistic Validation: Use orthogonal assays (e.g., CRISPR knockouts, enzymatic activity tests) to confirm target specificity .
  • Publication Bias Mitigation: Include negative results in supplementary materials to reduce reporting asymmetry .

Advanced Research: What experimental design principles are critical for studying this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • PICOT Framework:
    • Population: Define cell/organism models (e.g., cancer vs. non-cancer lines).
    • Intervention: Dose ranges and exposure times aligned with pharmacokinetic data.
    • Comparison: Use positive controls (e.g., known inhibitors) and vehicle controls.
    • Outcome: Quantify biomarkers (e.g., apoptosis markers, kinase activity).
    • Time: Temporal resolution of effects (acute vs. chronic) .
  • Systems Biology Integration: Combine transcriptomics and proteomics to map signaling pathways perturbed by this compound .

Basic Research: How to formulate a hypothesis-driven research question on this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Literature Gap Analysis: Identify understudied functional groups (e.g., hydroxylation patterns) in existing SAR studies .
  • Hypothesis Construction: Example: “Methylation at C-7 enhances this compound’s binding affinity to kinase X by reducing steric hindrance.”
  • Testing Strategy: Synthesize analogs (e.g., via semi-synthesis) and compare bioactivity using dose-response assays .

Advanced Research: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • Bootstrap Resampling: Estimate confidence intervals for potency metrics.
  • ANCOVA: Compare curve slopes between analogs to assess efficacy differences .

Basic Research: How to ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed Reaction Logs: Document catalyst loading, temperature, and solvent purity.
  • In-Process Monitoring: Use TLC/HPLC to track intermediate formation.
  • Characterization Redundancy: Confirm identity via NMR, IR, and melting point .

Advanced Research: What strategies validate this compound’s molecular targets in vivo?

Methodological Answer:

  • Chemical Proteomics: Use affinity-based probes (e.g., biotinylated this compound) to pull down binding proteins .
  • CRISPR-Cas9 Knockouts: Ablate putative targets in model organisms and assess resistance to this compound .
  • SPR/BLI: Measure binding kinetics (KD, kon/koff) with recombinant proteins .

Advanced Research: How to resolve conflicting toxicity profiles of this compound in preclinical models?

Methodological Answer:

  • Species-Specific PK/PD Modeling: Compare metabolic pathways (e.g., cytochrome P450 activity) across models .
  • Toxicity Threshold Analysis: Use benchmark dose (BMD) modeling to identify safe exposure windows .
  • Histopathological Correlation: Pair biochemical markers with tissue biopsies .

Basic Research: What cross-disciplinary approaches enhance this compound research?

Methodological Answer:

  • Cheminformatics: Predict ADMET properties using QSAR models.
  • Synergy Screening: Test this compound in combination with FDA-approved drugs via Chou-Talalay analysis .
  • Ethnopharmacology Integration: Cross-reference traditional use claims with modern bioassays .

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